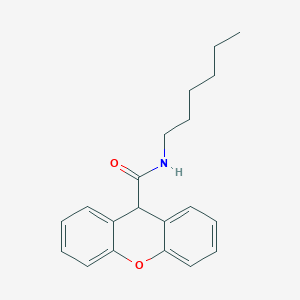

N-hexyl-9H-xanthene-9-carboxamide

説明

N-Hexyl-9H-xanthene-9-carboxamide is a synthetic xanthone derivative characterized by a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) substituted with a carboxamide group at position 7.

Xanthone derivatives are widely explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

特性

分子式 |

C20H23NO2 |

|---|---|

分子量 |

309.4 g/mol |

IUPAC名 |

N-hexyl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C20H23NO2/c1-2-3-4-9-14-21-20(22)19-15-10-5-7-12-17(15)23-18-13-8-6-11-16(18)19/h5-8,10-13,19H,2-4,9,14H2,1H3,(H,21,22) |

InChIキー |

SXDIJSFNDIRBKG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

製品の起源 |

United States |

準備方法

Ullmann Coupling and Diaryl Ether Formation

The synthesis of xanthene frameworks often begins with Ullmann coupling to establish diaryl ether linkages. For example, dimethyl 4-bromoisophthalate undergoes coupling with 3-methoxyphenol in the presence of copper catalysts to form dimethyl 4-(3-methoxyphenoxy)isophthalate. This intermediate is hydrolyzed to 4-(3-methoxyphenoxy)isophthalic acid, which undergoes intramolecular Friedel-Crafts acylation to yield xanthene carboxylic acids. Adapting this route for N-hexyl-9H-xanthene-9-carboxamide would require substituting methoxyphenol with a hexylamine-containing precursor.

Key Reaction Conditions

Friedel-Crafts Intramolecular Acylation

Intramolecular acylation is critical for cyclizing diaryl ethers into the xanthene core. Using methane sulfonic acid and phosphorus pentoxide or polyphosphoric acid (PPA), 4-(3-methoxyphenoxy)isophthalic acid cyclizes to form 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid. For carboxamide derivatives, this step must precede or follow amidation.

Optimized Parameters

Amidation Strategies

Amidation of xanthene carboxylic acids with hexylamine is the final step. Two approaches dominate:

Direct Carbodiimide-Mediated Coupling

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables coupling with hexylamine.

Typical Protocol

Fischer Esterification Followed by Aminolysis

Methyl ester intermediates (e.g., methyl 9-oxo-9H-xanthene-2-carboxylate) are hydrolyzed to carboxylic acids and then amidated. Alternatively, esters react directly with hexylamine under high-temperature conditions.

Conditions for Methyl Ester Aminolysis

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Direct Amidation | Fewer steps, high atom economy | Requires pure carboxylic acid feedstock |

| Ester Aminolysis | Tolerates impure esters | Lower yields due to side reactions |

The direct amidation route is preferable for small-scale synthesis, while ester aminolysis suits bulk production despite moderate yields.

化学反応の分析

科学研究における用途

化学: N-ヘキシル-9H-キサンテン-9-カルボキサミドは、有機合成における構成ブロックとして使用されます。そのユニークな構造により、さらなる化学反応で使用できるさまざまな誘導体の作成が可能になります。

生物学: 生物学的研究では、この化合物は、蛍光特性で知られるキサンテンコアのために、蛍光プローブとして使用できます。生物学的プロセスの画像化と追跡に役立ちます。

産業: 産業分野では、N-ヘキシル-9H-キサンテン-9-カルボキサミドは、安定で鮮やかな色を必要とする染料、顔料、その他の材料の開発に使用できます。

科学的研究の応用

Chemistry: N-hexyl-9H-xanthene-9-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties. It can help in imaging and tracking biological processes.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable and vibrant colors.

作用機序

類似化合物の比較

類似化合物:

- 9H-キサンテン-9-カルボキサミド

- キサンテン-9-カルボン酸

- N-シクロヘキシル-9H-キサンテン-9-カルボキサミド

比較: N-ヘキシル-9H-キサンテン-9-カルボキサミドは、ヘキシル基の存在のためにユニークであり、溶解性、反応性、全体的な化学的挙動に影響を与える可能性があります。そのアナログと比較して、この化合物は、他のキサンテン誘導体がそれほど効果的ではない可能性のある特定の用途に適している、異なる物理的および化学的特性を示す可能性があります。

類似化合物との比較

Key Observations :

- Synthesis : Most analogs are synthesized via amide coupling between xanthone carboxylic acids and amines, often using HCl/ether for purification . Carboxyxanthone derivatives (e.g., 9-oxo-9H-xanthene-2-carboxylic acid) employ diaryl ether intermediates and electrophilic cyclization .

- Aromatic substituents (e.g., cyanophenyl) may introduce π-π stacking interactions, influencing binding to biological targets .

Physicochemical Properties

- Lipophilicity : The hexyl chain in N-hexyl-9H-xanthene-9-carboxamide likely increases its logP value compared to shorter-chain analogs (e.g., N-methoxyethyl derivative with logP ~1.8 ).

- Melting Points: Analogs such as cyclopentaquinoline-acridine hybrids (e.g., compound 3e) exhibit melting points ranging from 160–195°C, suggesting that this compound may similarly have a high melting point due to aromatic stacking .

- Solubility : Polar substituents (e.g., methoxyethyl) improve aqueous solubility compared to purely alkyl or aromatic groups .

Q & A

Q. What are the optimal synthetic routes for N-hexyl-9H-xanthene-9-carboxamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a multi-step process: (1) formation of the xanthene core via condensation of resorcinol derivatives under acidic conditions, (2) acylation with hexyl groups using acyl chlorides in the presence of a base (e.g., pyridine), and (3) amidation with a carboxamide precursor. Temperature control (~100°C) and solvent selection (e.g., dichloromethane or toluene) are critical for reaction efficiency. Analytical techniques like HPLC and NMR should monitor intermediate purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the xanthene core and hexyl-carboxamide substituents by identifying aromatic protons, alkyl chain signals, and amide peaks. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystallizable) provides definitive 3D structural data. Infrared (IR) spectroscopy can corroborate amide functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound may pose risks of skin/eye irritation and respiratory sensitization. Use fume hoods for aerosol prevention, wear nitrile gloves, and employ full-face shields during handling. Storage should adhere to OSHA guidelines, with anhydrous conditions to avoid hydrolysis. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays targeting xanthene derivatives' known activities: fluorescence-based cellular imaging (due to the aromatic core) or enzyme inhibition studies (e.g., kinase assays). Use in vitro models (cell lines) to evaluate cytotoxicity and dose-response relationships. Compare results with structurally similar analogs (e.g., N-phenylacetamide derivatives) to identify unique bioactivity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

The xanthene core’s puckering (non-planar conformation) complicates electron density mapping. SHELXL refines anisotropic displacement parameters and handles twinning via the TWIN/BASF commands. For high-resolution data, use the ACTA instruction to model thermal motion accurately. Validate hydrogen bonding networks with DFIX restraints to resolve ambiguities in amide group orientations .

Q. How do substituents on the xanthene core influence the compound’s conformational stability?

Molecular dynamics (MD) simulations reveal that the hexyl chain induces steric hindrance, stabilizing the xanthene ring in a boat conformation. Compare with analogs (e.g., methyl or decyl variants) to assess how alkyl chain length modulates ring puckering (quantified via Cremer-Pople coordinates). Density Functional Theory (DFT) calculations can predict energy barriers for ring-flipping .

Q. What methodologies resolve contradictions in reported biological activity data for xanthene carboxamides?

Cross-validate assays using orthogonal techniques: e.g., corroborate fluorescence quenching results with Förster Resonance Energy Transfer (FRET) assays. For conflicting cytotoxicity data, standardize cell lines, culture conditions, and assay endpoints (e.g., ATP vs. MTT). Meta-analyses of structure-activity relationships (SAR) can identify outliers due to impurities or solvent effects .

Q. How can researchers optimize HPLC methods to separate this compound from synthetic byproducts?

Use a C18 column with a gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid). Adjust the acetonitrile ramp (e.g., 50% to 90% over 20 minutes) to resolve polar byproducts (e.g., unreacted precursors). Validate peak purity via diode-array detection (DAD) at λ=254 nm. For charged impurities, ion-pairing agents (e.g., tetrabutylammonium phosphate) improve resolution .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Encapsulation in PEGylated liposomes mitigates hydrolysis of the carboxamide group. Lyophilization with cryoprotectants (trehalose) prevents degradation during storage. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and LC-MS to track decomposition products like 9H-xanthen-9-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。